

2-(3-Bromophenoxymethyl)oxirane chemical structure and properties

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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

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An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and biologically active molecules. The presence of the oxirane group allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups. The bromo-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions and influences the compound's electronic properties and potential biological interactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **2-(3-Bromophenoxymethyl)oxirane**.

Chemical Structure and Properties

The chemical structure of **2-(3-Bromophenoxymethyl)oxirane** consists of an oxirane ring linked to a 3-bromophenoxy group through a methylene ether bridge.

Molecular Formula: C₉H₉BrO₂[1]



Molecular Weight: 229.07 g/mol [1]

CAS Number: 5002-98-2

Physical and Chemical Properties

Quantitative physical and chemical properties for **2-(3-Bromophenoxymethyl)oxirane** are not extensively reported in publicly available literature. However, based on the properties of similar aryl glycidyl ethers, the following can be inferred:

Property	Value	
Appearance	Likely a colorless to pale yellow liquid or low- melting solid at room temperature.	
Boiling Point	High boiling point, likely distillable under reduced pressure. For comparison, the boiling point of 2-((2-bromophenoxy)methyl)oxirane is 131 °C at 3 Torr.[2]	
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.	
Stability	The epoxide ring is susceptible to ring-opening under acidic or basic conditions. It is advisable to store the compound in a cool, dry place, away from strong acids and bases.	

Spectral Data

Detailed experimental spectra for **2-(3-Bromophenoxymethyl)oxirane** are not readily available. The following tables provide predicted and characteristic spectral data based on the analysis of its structural motifs and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20-7.00	m	2H	Aromatic CH
~7.00-6.80	m	2H	Aromatic CH
~4.20	dd	1H	-O-CHH-oxirane
~3.95	dd	1H	-O-CHH-oxirane
~3.35	m	1H	Oxirane CH
~2.90	dd	1H	Oxirane CHH
~2.75	dd	1H	Oxirane CHH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~158	C-O (aromatic)
~131	C-Br (aromatic)
~124-130	Aromatic CH
~115-122	Aromatic CH
~69	-O-CH2-oxirane
~50	Oxirane CH
~45	Oxirane CH2

Table 3: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050-3000	Aromatic C-H stretch
~2990-2850	Aliphatic C-H stretch
~1580, 1470	Aromatic C=C stretch
~1250	Aryl-O-C stretch (asymmetric)
~1050	Aryl-O-C stretch (symmetric)
~950-810, 880-750	Oxirane ring vibrations (C-O stretch)
~780	C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation

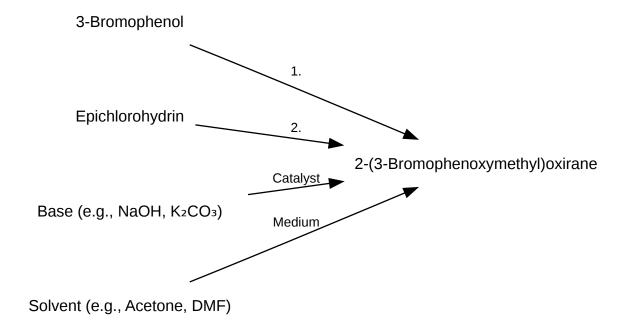
m/z	Fragment Ion
228/230	[M] ⁺ (Molecular ion peak, bromine isotopes)
185/187	[M - C₂H₃O] ⁺ (Loss of the oxirane methylene and methine)
171/173	[M - C₃H₅O] ⁺ (Loss of the glycidyl group)
157/159	[C ₆ H ₄ BrO] ⁺ (Bromophenoxy cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols Synthesis of 2-(3-Bromophenoxymethyl)oxirane

A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.

Reaction Scheme:





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Figure 1. Synthesis of **2-(3-Bromophenoxymethyl)oxirane**.

Detailed Methodology:

- Materials:
 - 3-Bromophenol
 - Epichlorohydrin (excess)
 - Sodium hydroxide (or potassium carbonate)
 - Acetone (or another suitable solvent like DMF)
 - Water
 - Ethyl acetate (for extraction)
 - Brine
 - Anhydrous sodium sulfate (or magnesium sulfate)



• Procedure:

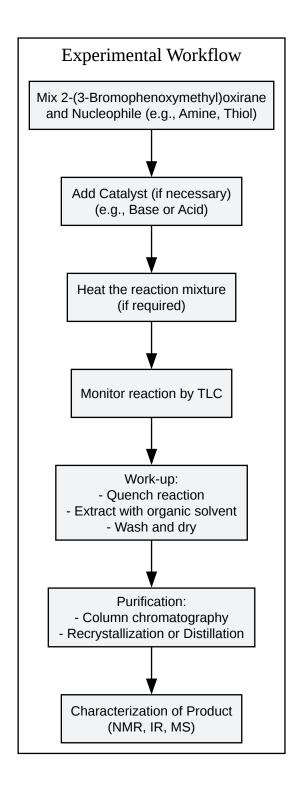
- To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium carbonate).
- 2. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
- 3. Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to minimize the formation of byproducts.
- 4. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- 5. Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- 6. Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.
- 7. Dissolve the residue in ethyl acetate and wash with water and then with brine.
- 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- 9. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-(3-Bromophenoxymethyl)oxirane**.

Reactivity: Nucleophilic Ring-Opening of the Oxirane

The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an S_n2-type reaction.

General Workflow for Nucleophilic Ring-Opening:





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Figure 2. General workflow for nucleophilic ring-opening.

1. Reaction with Amines (Aminolysis):







The reaction of **2-(3-Bromophenoxymethyl)oxirane** with primary or secondary amines yields β-amino alcohols, which are important scaffolds in medicinal chemistry.

Detailed	Methodo	logy:
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- Materials:
 - 2-(3-Bromophenoxymethyl)oxirane
 - Amine (e.g., piperidine, morpholine, or a primary amine)
 - Solvent (e.g., ethanol, methanol, or neat)
- Procedure:
 - 1. Dissolve **2-(3-Bromophenoxymethyl)oxirane** in a suitable solvent (or use the amine neat if it is a liquid).
 - 2. Add the amine to the solution. An excess of the amine can be used to drive the reaction to completion.
 - 3. Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
 - 4. Upon completion, remove the solvent and excess amine under reduced pressure.
 - 5. The resulting crude β -amino alcohol can be purified by column chromatography or recrystallization.
- 2. Reaction with Thiols (Thiolysis):

The ring-opening with thiols produces β -hydroxy thioethers, which are also valuable synthetic intermediates.

Detailed Methodology:

Materials:



- 2-(3-Bromophenoxymethyl)oxirane
- Thiol (e.g., thiophenol, benzyl thiol)
- Base (e.g., triethylamine, sodium hydroxide)
- Solvent (e.g., ethanol, DMF)
- Procedure:
 - 1. To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.
 - 2. Add **2-(3-Bromophenoxymethyl)oxirane** to the solution of the thiolate.
 - 3. Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
 - 4. Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
 - 5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - 6. Purify the crude product by column chromatography.

Signaling Pathways and Biological Activity

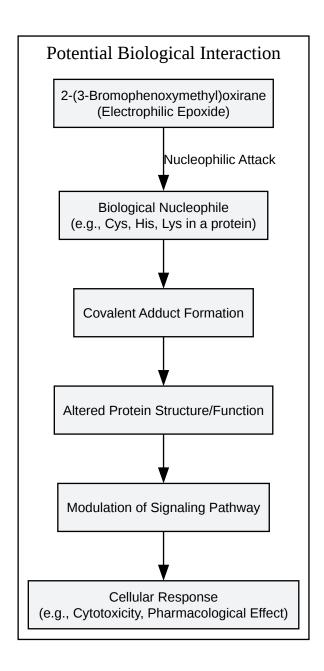
There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways of **2-(3-Bromophenoxymethyl)oxirane** itself. However, the general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]

The reactivity of the epoxide group allows for covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the potential therapeutic applications and the toxicity of many epoxides. The interaction with specific nucleophilic residues in enzymes or receptors could potentially modulate their function and interfere with cellular signaling pathways. However, without specific experimental data for



2-(3-Bromophenoxymethyl)oxirane, any discussion of its effects on signaling pathways remains speculative.

Logical Relationship of Potential Biological Interaction:



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Figure 3. Potential mechanism of biological interaction.

Conclusion



2-(3-Bromophenoxymethyl)oxirane is a versatile synthetic intermediate with potential applications in the development of new chemical entities. Its synthesis is readily achievable through established methods, and its reactive epoxide functionality allows for a wide range of chemical transformations. While specific data on its physical properties and biological activity are scarce, its structural features suggest it is a valuable building block for creating diverse molecular architectures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the known reactivity and potential for sensitization of the glycidyl ether class of compounds.

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